molecular formula C11H17ClN2OS B13964828 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride

1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride

Cat. No.: B13964828
M. Wt: 260.78 g/mol
InChI Key: WVVZJQACOGKNML-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with an amino group at the third position and a thiophene ring attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced at the third position of the piperidine ring using amination reactions.

    Attachment of the Thiophene Ring: The thiophene ring is attached to the ethanone moiety through coupling reactions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.

    Coupling Reactions: The thiophene ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its binding to target proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

    1-(3-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-Aminopiperidin-1-yl)-2-(pyridin-3-yl)ethanone hydrochloride: Contains a pyridine ring, offering different electronic properties.

    1-(3-Aminopiperidin-1-yl)-2-(benzofuran-3-yl)ethanone hydrochloride: Features a benzofuran ring, providing additional aromaticity.

The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c12-10-2-1-4-13(7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10H,1-2,4,6-7,12H2;1H

InChI Key

WVVZJQACOGKNML-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)N.Cl

Origin of Product

United States

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